3-Bromo-5,6-dimethoxy-phthalide
Description
Overview of Phthalide (B148349) Derivatives in Chemical Synthesis and Biological Sciences
Phthalides, also known as 1(3H)-isobenzofuranones, are a class of bicyclic lactones that are prevalent in nature, particularly in fungi and plants of the Apiaceae family, such as Angelica and Ligusticum species. researchgate.netbohrium.com They are also valuable intermediates in organic synthesis. researchgate.netorganic-chemistry.org Various synthetic methods have been developed for their preparation, including metal-catalyzed reactions and metal-free approaches. organic-chemistry.orgrsc.org
In the realm of biological sciences, phthalide derivatives have been the subject of extensive research due to their diverse pharmacological effects. These compounds have shown potential as anti-inflammatory, antioxidant, and antiplatelet agents. nih.govnih.gov For instance, some synthetic phthalide derivatives have been shown to inhibit nitric oxide (NO) production and demonstrate significant antioxidant activity in cellular models. nih.govnih.gov Furthermore, the phthalide structure is a key component in several compounds studied for their anticancer properties. bohrium.com Naturally occurring phthalides, such as 3-n-butylphthalide, have been investigated for their effects on the central nervous system. researchgate.net
Table 1: Selected Biological Activities of Phthalide Derivatives
| Biological Activity | Research Finding | Reference |
|---|---|---|
| Anti-inflammatory | A novel phthalide derivative, compound 9o, showed a 95.23% inhibitory rate on LPS-induced nitric oxide production. nih.gov | nih.gov |
| Antioxidant | Phthalide derivatives have demonstrated the ability to increase cell survival rates in oxidative damage models. nih.gov | nih.gov |
| Antiplatelet | A synthesized phthalide derivative significantly inhibited platelet aggregation induced by arachidonic acid. nih.gov | nih.gov |
| Anticancer | Phthalides are investigated for their chemopreventive properties and potential as anticancer drugs. bohrium.com | bohrium.com |
Significance of Brominated and Methoxylated Phthalide Scaffolds
The introduction of halogen atoms and methoxy (B1213986) groups onto a molecular scaffold can dramatically alter its physicochemical and biological properties. This is a common strategy in medicinal chemistry to fine-tune the activity and pharmacokinetics of a lead compound.
Bromination , the process of introducing a bromine atom, can enhance the biological activity of a molecule. The presence of a bromine atom can increase lipophilicity, potentially improving membrane permeability. Brominated compounds are found in various marine natural products with significant biological activities, including enzyme inhibition and cytotoxicity. semanticscholar.org In synthetic chemistry, brominated intermediates like 3-bromophthalide (B1266435) are valuable precursors for creating more complex molecules. orgsyn.org The Wohl-Ziegler method, for example, provides an efficient route to synthesize 3-bromophthalide from phthalide using N-bromosuccinimide. orgsyn.org
Methoxylation , the addition of a methoxy group (-OCH3), is also a key functionalization in drug design. The methoxy group is prevalent in many natural products and approved drugs. nih.gov It can influence a molecule's conformation and its binding to biological targets. Methoxy groups can also improve metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties, making a compound more drug-like. nih.govresearchgate.net
The combination of bromine and methoxy groups on a phthalide scaffold, as in 3-Bromo-5,6-dimethoxy-phthalide, suggests a compound designed to leverage the benefits of these functional groups. The methoxy groups at the 5- and 6-positions are expected to influence the electronic properties of the aromatic ring, while the bromo- group at the 3-position provides a reactive handle for further chemical modification.
Research Landscape and Gaps Pertaining to this compound
A review of the current scientific literature reveals that while the parent phthalide core and its variously substituted analogues have been extensively studied, there is a noticeable lack of specific research focused on This compound .
The research landscape is rich with studies on related compounds:
Simple Phthalides: The synthesis and applications of phthalide and 3-bromophthalide are well-documented. orgsyn.org
Substituted Phthalides: Numerous studies report the synthesis and biological evaluation of phthalides with various substituents, including halogens and methoxy groups, highlighting their potential in drug discovery. nih.govnih.gov For example, a patent describes the synthesis of 5-bromophthalide (B15269) as an intermediate for the antidepressant Citalopram. google.com
Dimethoxyphthalides: Compounds with dimethoxy substitutions are known, often as intermediates in the synthesis of natural products or other complex molecules.
Despite this extensive body of research on related structures, this compound itself does not appear as a primary subject of investigation in published studies. This represents a significant gap in the research landscape. The synthesis of this specific molecule is plausible using established chemical methods, likely involving the bromination of 5,6-dimethoxy-phthalide or the cyclization of a suitably substituted precursor.
The absence of dedicated research on this compound means that its specific chemical reactivity, physical properties, and biological activities remain uncharacterized. It represents an unexplored area for potential discovery, whether as a novel therapeutic agent, a valuable synthetic intermediate, or a tool compound for chemical biology research. Future investigations are needed to synthesize this compound and evaluate its potential based on the promising activities of the broader phthalide class.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9BrO4 |
|---|---|
Molecular Weight |
273.08 g/mol |
IUPAC Name |
3-bromo-5,6-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H9BrO4/c1-13-7-3-5-6(4-8(7)14-2)10(12)15-9(5)11/h3-4,9H,1-2H3 |
InChI Key |
CRNIEXJWYHGTGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(OC2=O)Br)OC |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 5,6 Dimethoxy Phthalide and Its Analogues
Precursor-Based Synthetic Approaches to 3-Bromo-5,6-dimethoxy-phthalide
The construction of the this compound molecule relies heavily on the careful selection and manipulation of precursor molecules. Key strategies involve either building the phthalide (B148349) scaffold first and then introducing the bromine atom, or constructing the ring from an already functionalized precursor.
The direct bromination of a pre-existing phthalide ring is a common method for producing 3-bromophthalides. The choice of brominating agent and reaction conditions is critical to achieving the desired regioselectivity and yield.
One established method involves the direct bromination of phthalide at high temperatures (135–150°C), yielding 3-bromophthalide (B1266435) in good yields of 82-83%. orgsyn.orgorgsyn.org This reaction proceeds over a period of 10-13 hours. orgsyn.org A more rapid alternative is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride. orgsyn.org This method can be completed in 3-4 hours and provides comparable yields, making it suitable for preparing smaller batches. orgsyn.org
While direct bromination of 5,6-dimethoxy-phthalide is not explicitly detailed in the provided literature, studies on the closely related 5,6-dimethoxyindan-1-one scaffold offer valuable insights. Bromination of this compound with molecular bromine (Br₂) in acetic acid resulted in dibromination. researchgate.net This suggests that the electron-donating methoxy (B1213986) groups activate the aromatic ring, potentially leading to substitution on the ring in addition to the desired C3 position under certain conditions. Therefore, milder and more selective brominating agents like NBS would likely be preferred for the synthesis of this compound to avoid unwanted side reactions on the activated aromatic ring.
| Method | Brominating Agent | Substrate | Key Conditions | Yield | Reference |
| Direct Bromination | Bromine (Br₂) | Phthalide | 135-150°C | 82-83% | orgsyn.orgorgsyn.org |
| Wohl-Ziegler | N-bromosuccinimide (NBS) | Phthalide | Carbon tetrachloride, reflux | 75-81% (crude) | orgsyn.org |
| From o-Toluic Acid | Bromine (Br₂) | o-Toluic Acid | 135-145°C | High | google.com |
Substituted benzyl (B1604629) alcohols are versatile precursors for constructing heterocyclic rings, including phthalides. One efficient strategy involves a domino one-pot synthesis starting from o-bromobenzyl alcohols. This method proceeds through a copper-catalyzed intermolecular cyanation, followed by an in situ intramolecular nucleophilic attack and hydrolysis to form the isobenzofuran-1(3H)-one (phthalide) core. organic-chemistry.org
In the context of this compound, a hypothetical synthetic route could start from a suitably substituted benzyl alcohol, such as (2-bromo-3,4-dimethoxyphenyl)methanol. The critical C-C bond formation and subsequent lactonization to build the phthalide ring would be a key step. While not a direct phthalide synthesis, research on the coupling of substituted bromoalcohols, such as those derived from 3,4-dimethoxybenzyl alcohol, with other aromatic rings using reagents like polyphosphoric acid, highlights the utility of these alcohols as building blocks in complex molecule synthesis. semanticscholar.org These approaches underscore the potential for designing synthetic routes where the functionalized benzyl alcohol serves as the foundational element for the phthalide ring system.
Stereoselective and Enantioselective Synthesis of 3-Substituted Phthalides
Creating chiral 3-substituted phthalides, where the C3 carbon is a stereocenter, is a key objective for accessing enantiomerically pure compounds. nih.gov Modern synthetic chemistry has developed several powerful techniques to control this stereochemistry with high precision. These methods are crucial for synthesizing specific stereoisomers of analogues of this compound.
Asymmetric phase-transfer catalysis (PTC) has become a highly effective strategy for the enantioselective synthesis of complex organic molecules under mild biphasic conditions. acs.orgnih.gov This technique is particularly well-suited for the alkylation of weakly acidic substrates. acs.org
A novel asymmetric phase-transfer-catalyzed γ-alkylation of phthalide 3-carboxylic esters has been developed to access 3,3-disubstituted phthalide derivatives containing a chiral quaternary carbon. acs.orgresearchgate.net In this method, a chiral phase-transfer catalyst, often a chiral ammonium (B1175870) salt, facilitates the reaction between the phthalide precursor in the organic phase and a base in the aqueous phase. This generates a chiral ion pair that reacts stereoselectively with an electrophile, such as an alkyl halide. nih.gov
Researchers have screened various catalysts, including Lygo's chiral biphenyl (B1667301) azepinium salts and Maruoka's N-spiro C₂-symmetric catalysts, to optimize the reaction. researchgate.net This approach has successfully yielded products with good to excellent enantioselectivities (74–88% ee), which can often be further enhanced to 94–95% ee through recrystallization. acs.orgresearchgate.net The reaction tolerates a range of substituents on both the phthalide core and the alkylating agent. acs.org The development of such catalytic systems represents a significant advance in producing enantioenriched phthalides. acs.orgnih.gov
| Catalyst Type | Example Catalyst | Application | Enantiomeric Excess (ee) | Reference |
| N-spiro C₂-symmetric Ammonium Salt | Maruoka Catalyst | Asymmetric alkylation of glycine (B1666218) esters | up to 96% | acs.org |
| Biphenyl Azepinium Salt | Lygo's Catalyst | Asymmetric alkylation of phthalide esters | Good enantioselectivities | researchgate.net |
| Cinchona-derived Ammonium Salt | (R,R)-configured catalyst | Asymmetric alkylation of phthalide esters | Moderate | researchgate.net |
Achieving precise control over the stereochemistry at the C3 position is fundamental to the synthesis of chiral phthalides. nih.gov Several advanced methodologies have been developed to address this challenge, moving beyond classical resolution techniques. nih.gov
One successful approach is the catalytic asymmetric 1,2-addition of organozinc reagents to methyl 2-formylbenzoates. nih.gov This reaction, followed by lactonization, uses a chiral phosphoramide (B1221513) ligand–Zn(II) complex to induce stereoselectivity, affording enantiopure phthalides in excellent yields (up to 95%) and with high enantioselectivities (up to 89% ee). nih.gov
Another powerful technique is the palladium-catalyzed Heck–Matsuda arylation of arenediazonium salts with 2,3-dihydrofurans. This is followed by a reduction and lactonization sequence to provide chiral 3-substituted phthalides with excellent enantioselectivities (up to 98% ee). nih.gov
Organocatalysis also offers elegant solutions. For instance, an asymmetric aldol-initiated cascade addition of isoxazolidin-5-ones to ortho-cyanobenzaldehydes, using a bifunctional organocatalyst, yields β²,²-amino acid-phthalide conjugates with good control over both enantio- and diastereoselectivity. nih.gov These diverse catalytic strategies highlight the modern chemist's ability to install a stereocenter at the C3 position with a high degree of control, enabling access to a wide array of optically active phthalide-based molecules. nih.govrsc.org
Novel Synthetic Routes and Methodological Advancements for this compound
While specific novel routes for this compound are not prominently featured in recent literature, significant advancements in the synthesis of the broader class of 3-substituted phthalides are highly relevant. These modern methods often offer improved efficiency, atom economy, and environmental credentials over traditional approaches. organic-chemistry.org
Recent innovations include:
Electrochemical C(sp³)-H Lactonization : This method provides a direct route to phthalides from 2-alkylbenzoic acids using a graphite (B72142) anode. It is an atom-economical protocol that avoids the need for pre-functionalized starting materials. organic-chemistry.org
Domino Reactions : One-pot strategies, such as the [Cu]-catalyzed cyanation of o-bromobenzyl alcohols followed by cyclization, provide an efficient pathway to the phthalide core. organic-chemistry.org
Metal-Free Lactonization : Protocols using reagents like DDQ/tert-butyl nitrite (B80452) enable the intramolecular lactonization of appropriate precursors without the need for metal catalysts. organic-chemistry.org
Photochemical Reactions : The conversion of 2-formyl-arylketones into 3-substituted phthalides can be achieved under photochemical conditions (350 nm) in DMSO, representing a mild and facile transformation. organic-chemistry.org
Radical Cyclizations : The development of radical cyclizations, such as the 5-endo-trig cyclization of ketene-tethered 2-azaallyl radicals, showcases unconventional yet effective methods for constructing five-membered heterocyclic rings. acs.org
These advanced methodologies expand the synthetic toolkit available for constructing complex phthalides. The principles underlying these new routes could be adapted for the efficient and novel synthesis of this compound and its analogues.
Palladium-Catalyzed Cross-Coupling Reactions Involving Bromophthalides
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions, for which Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki were awarded the 2010 Nobel Prize in Chemistry, are indispensable for constructing complex molecular architectures from simple precursors. wikipedia.org Bromophthalides, such as 3-bromophthalide, serve as excellent substrates in these reactions, where the carbon-bromine bond at the 3-position acts as a synthetic handle for introducing a wide array of functional groups.
The general mechanism for these reactions involves a catalytic cycle that typically includes three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org In the first step, a low-valent palladium(0) complex inserts into the carbon-halide bond of the bromophthalide, forming a palladium(II) intermediate. wikipedia.orgwikipedia.org This is followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) and subsequent reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst. wikipedia.orglibretexts.org
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org While specific studies on this compound are not detailed in the available literature, the methodology is widely applied to other aryl bromides. For instance, a chemoselective Heck coupling for 3-bromoindazoles has been developed using palladium(II) acetate (B1210297) as the catalyst, triphenylphosphine (B44618) as the ligand, and a base such as triethylamine (B128534) (TEA). beilstein-journals.orgnih.gov This method demonstrates the feasibility of applying such conditions to brominated heterocyclic systems, which are analogous to bromophthalides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a broadly applicable reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or its ester. wikipedia.orglibretexts.org This reaction is renowned for its mild conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. organic-chemistry.org The coupling of 3-bromopyridine (B30812) with potassium phenyltrifluoroborate has been successfully achieved using palladium(II) acetate in aqueous media, highlighting a versatile and environmentally conscious approach. researchgate.net Similarly, Suzuki couplings of alkyl bromides have been performed at room temperature, expanding the scope of this powerful reaction. organic-chemistry.org These examples underscore the potential for functionalizing bromophthalides by coupling them with various aryl, vinyl, or alkyl boronic acids to generate a diverse library of phthalide analogues.
The table below summarizes typical conditions for palladium-catalyzed cross-coupling reactions applicable to bromophthalide analogues.
| Reaction Type | Catalyst | Ligand | Base | Coupling Partner | Solvent | Ref. |
| Heck Reaction | Pd(OAc)₂ | PPh₃ | TEA | n-butyl acrylate | Silica gel (ball-milling) | beilstein-journals.orgnih.gov |
| Suzuki Coupling | Pd(OAc)₂ | None | K₂CO₃ | Potassium Phenyltrifluoroborate | Water/Acetonitrile (B52724) | researchgate.net |
| Suzuki Coupling | Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Arylboronic acid | Dioxane | organic-chemistry.org |
| Suzuki Coupling | Pd(OAc)₂ | PCy₃ | K₃PO₄ | Vinyl triflate | - | organic-chemistry.org |
One-Pot Synthetic Strategies for Phthalide Derivatives
One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot strategies have been developed for the construction of the phthalide scaffold and its derivatives.
One notable approach is a three-component cyclization method for synthesizing polysubstituted phthalides. This method involves the reaction of two starting materials, such as ethyl 4-chloroacetoacetate and various aldehydes, catalyzed by piperidine, an acid, and iodine. This strategy has been shown to produce a range of polysubstituted phthalides in good yields.
Another powerful one-pot strategy involves an intramolecular domino protocol. In one example, (E)-3-alkylidene-phthalide derivatives are prepared at room temperature in excellent yields by treating o-alkenylbenzoic acids with meta-chloroperbenzoic acid and para-toluenesulfonic acid. This reaction is believed to proceed through a domino sequence of epoxidation, intramolecular cyclization, and acid-catalyzed dehydration.
The table below details examples of one-pot synthetic strategies for phthalide derivatives.
| Strategy | Starting Materials | Reagents/Catalysts | Key Steps | Product Type | Ref. |
| Three-Component Cyclization | Ethyl 4-chloroacetoacetate, Aldehydes | Piperidine, Acid, Iodine | Cyclization | Polysubstituted phthalides | N/A |
| Domino Protocol | o-Alkenylbenzoic acids | m-CPBA, p-TsOH | Epoxidation, Cyclization, Dehydration | (E)-3-Alkylidene-phthalides | N/A |
| Pinnick Reaction | 3-(2-formyl-3,4-dihydro-naphthalen-1-yl)-acrylic acid esters | NaClO₂ | Oxidation, Intramolecular Michael Addition | Phthalide derivatives | N/A |
Chemical Reactivity and Derivatization of 3 Bromo 5,6 Dimethoxy Phthalide
Substitution Reactions at the C3-Bromo Position
The bromine atom at the C3 position is anticipated to be the most reactive site for substitution reactions, providing a handle for the introduction of various functionalities.
Nucleophilic Substitution Pathways
While direct nucleophilic substitution at a benzylic-like position such as C3 in phthalides is a known process, no studies specifically documenting this for 3-Bromo-5,6-dimethoxy-phthalide have been found. In related, unsubstituted 3-bromophthalides, reactions with nucleophiles such as amines, alcohols, and thiols have been reported, leading to the corresponding 3-substituted phthalides. The electron-donating nature of the two methoxy (B1213986) groups on the benzene (B151609) ring in the title compound would be expected to influence the reactivity of the C3 position, though the precise electronic and steric effects have not been experimentally determined.
Cross-Coupling Reactions with Organometallic Reagents
Modern synthetic chemistry offers a powerful toolkit of cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. The C3-bromo position of This compound represents a prime candidate for such transformations. However, a review of the literature reveals no specific examples of Suzuki-Miyaura, Sonogashira, Heck, or Buchwald-Hartwig amination reactions being performed on this substrate.
Based on the general principles of these reactions, one could postulate the following potential transformations:
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base could potentially yield 3-aryl or 3-vinyl-5,6-dimethoxy-phthalides.
Sonogashira Coupling: Palladium- and copper-catalyzed coupling with a terminal alkyne would be expected to produce 3-alkynyl-5,6-dimethoxy-phthalides.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines could theoretically lead to the formation of 3-amino-5,6-dimethoxy-phthalide derivatives.
It is crucial to reiterate that while these reactions are well-established for a wide range of aryl halides, their application to This compound has not been reported. The specific reaction conditions, catalyst systems, and yields for such transformations remain to be determined through experimental investigation.
Reactions Involving Methoxy Functional Groups
The two methoxy groups at the C5 and C6 positions are generally stable. However, under harsh acidic conditions (e.g., with HBr or BBr3), demethylation to the corresponding dihydroxyphthalide could potentially occur. No such reactions have been documented for This compound .
Transformations of the Phthalide (B148349) Lactone Ring System
The lactone ring of the phthalide system is susceptible to cleavage under both acidic and basic conditions. Hydrolysis would lead to the corresponding 2-(1-bromo-hydroxymethyl)-4,5-dimethoxybenzoic acid. Reductive cleavage, for instance with strong reducing agents like lithium aluminum hydride, would be expected to yield the corresponding diol. Again, no specific studies on these transformations for This compound are available.
Synthesis of Complex Phthalide Derivatives from this compound
The potential for This compound to serve as a building block for more complex molecules is evident, yet untapped.
Formation of Alkyl Tertiary Amine Derivatives
The synthesis of alkyl tertiary amine derivatives from This compound would likely proceed via nucleophilic substitution of the C3-bromo group with a secondary amine. This would result in the formation of a 3-(dialkylamino)-5,6-dimethoxy-phthalide. However, no published procedures or experimental data for this specific transformation exist.
The following table summarizes the hypothetical reactions and the lack of available data:
| Reaction Type | Reactants | Potential Product | Published Data |
| Nucleophilic Substitution | Secondary Amine | 3-(Dialkylamino)-5,6-dimethoxy-phthalide | Not Available |
| Suzuki-Miyaura Coupling | Arylboronic Acid, Pd catalyst, Base | 3-Aryl-5,6-dimethoxy-phthalide | Not Available |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | 3-Alkynyl-5,6-dimethoxy-phthalide | Not Available |
| Buchwald-Hartwig Amination | Primary/Secondary Amine, Pd catalyst, Base | 3-Amino-5,6-dimethoxy-phthalide | Not Available |
| Lactone Hydrolysis | Acid or Base | 2-(1-Bromo-hydroxymethyl)-4,5-dimethoxybenzoic acid | Not Available |
Diversification Strategies for Structural Elucidation and Activity Modulation
The strategic diversification of the this compound scaffold is a key approach in medicinal chemistry to explore and optimize its potential biological activities. By systematically modifying the core structure, researchers can generate a library of analogs, which can then be screened to elucidate structure-activity relationships (SAR) and modulate therapeutic efficacy. The primary sites for chemical modification on the this compound molecule are the bromo substituent, the aromatic methoxy groups, and the lactone ring.
The bromo group at the 3-position serves as a versatile handle for a variety of cross-coupling reactions. For instance, palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings can be employed to introduce a wide array of substituents. The Suzuki cross-coupling reaction, in particular, is a powerful tool for creating carbon-carbon bonds. By reacting this compound with various boronic acids or esters, a diverse set of aryl, heteroaryl, or alkyl groups can be installed at the 3-position. This strategy allows for a thorough investigation of the steric and electronic requirements for optimal biological activity. The selective coupling at a specific bromo-substituted position has been demonstrated in other heterocyclic systems, highlighting the feasibility of this approach. researchgate.net
Another avenue for diversification involves the modification of the methoxy groups at the 5- and 6-positions. Demethylation of one or both methoxy groups can yield hydroxylated derivatives. These phenolic hydroxyls can then be further functionalized through etherification or esterification to introduce a variety of side chains, thereby modulating properties such as solubility, hydrogen bonding capacity, and receptor interaction. The synthesis of new naphthoquinone derivatives from related dimethoxy-substituted precursors has shown that such modifications can significantly influence cytotoxicity against cancer cell lines. researchgate.net
Furthermore, the lactone ring itself can be a target for modification, although this often leads to more profound changes in the core scaffold. Ring-opening reactions followed by derivatization of the resulting carboxylic acid and alcohol functionalities can produce a different class of compounds, which may exhibit novel biological profiles.
The systematic synthesis of these derivatives allows for the construction of a compound library. The biological evaluation of this library against specific targets can then provide valuable data for establishing a comprehensive SAR profile. For example, in studies of other molecular scaffolds, the introduction of different substituents has been shown to dramatically affect anti-tumor activity. rsc.org By correlating the structural modifications with the observed biological activity, researchers can identify key pharmacophoric features and develop more potent and selective agents.
To illustrate these diversification strategies, the following tables outline potential derivatives that could be synthesized from this compound.
Table 1: Potential Derivatives via Suzuki Coupling at the 3-Position
| Derivative | R Group (at 3-position) | Potential Biological Investigation |
| 3-Phenyl-5,6-dimethoxy-phthalide | Phenyl | Antitumor Activity |
| 3-(4-Fluorophenyl)-5,6-dimethoxy-phthalide | 4-Fluorophenyl | Kinase Inhibition |
| 3-(Pyridin-3-yl)-5,6-dimethoxy-phthalide | Pyridin-3-yl | Neurological Disorders |
| 3-(Thiophen-2-yl)-5,6-dimethoxy-phthalide | Thiophen-2-yl | Antimicrobial Activity |
Table 2: Potential Derivatives via Modification of Methoxy Groups
| Derivative | Modification | Potential Biological Investigation |
| 3-Bromo-5-hydroxy-6-methoxy-phthalide | Selective demethylation at C5 | Antioxidant Activity |
| 3-Bromo-5,6-dihydroxy-phthalide | Complete demethylation | Proteasome Inhibition |
| 3-Bromo-5-ethoxy-6-methoxy-phthalide | Etherification of a hydroxyl group | Improved Pharmacokinetic Profile |
| 3-Bromo-5,6-diacetoxy-phthalide | Esterification of hydroxyl groups | Prodrug Development |
The structural elucidation of these new derivatives would be confirmed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Subsequent biological screening would then provide the necessary data to build robust SAR models, guiding the design of future generations of compounds with enhanced therapeutic potential. This iterative process of design, synthesis, and evaluation is fundamental to modern drug discovery. mdpi.comnih.gov
Advanced Spectroscopic and Analytical Characterization for Research on 3 Bromo 5,6 Dimethoxy Phthalide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-Bromo-5,6-dimethoxy-phthalide. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecule's structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic proton, the methoxy (B1213986) groups, and the methylene (B1212753) protons of the phthalide (B148349) ring. The aromatic region would likely feature a singlet for the proton at the C-7 position, influenced by the surrounding electron-donating methoxy groups and the electron-withdrawing bromine atom. The two methoxy groups at C-5 and C-6 would each exhibit a sharp singlet, though their chemical shifts might be very similar. The proton at the C-3 position, being adjacent to a bromine atom and an ester carbonyl group, would appear as a singlet at a downfield chemical shift.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the lactone ring would be observed at a characteristic downfield shift. The aromatic carbons would appear in the typical aromatic region, with their chemical shifts influenced by the attached substituents. The carbons of the two methoxy groups would be found in the aliphatic region of the spectrum.
Expected NMR Data for this compound:
| Atom | ¹H Chemical Shift (ppm, expected) | ¹³C Chemical Shift (ppm, expected) |
| H-7 | ~7.2 | C-7: ~110 |
| OCH₃ (C-6) | ~3.9 | OCH₃ (C-6): ~56 |
| OCH₃ (C-5) | ~3.85 | OCH₃ (C-5): ~56 |
| H-3 | ~6.5 | C-3: ~70 |
| C-3a | - | C-3a: ~125 |
| C-7a | - | C-7a: ~140 |
| C=O | - | C=O: ~168 |
| C-4 | - | C-4: ~115 |
| C-5 | - | C-5: ~150 |
| C-6 | - | C-6: ~152 |
Note: The expected chemical shifts are estimations based on general principles and data for analogous compounds.
Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Studies (e.g., LC-MS/MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are particularly valuable.
In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) would be expected. miamioh.edu High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.
Fragmentation of this compound under mass spectrometric conditions would likely proceed through several pathways. Common fragmentation patterns for phthalides can involve the loss of CO and CO₂. raco.cat The presence of the bromo and methoxy substituents would also influence the fragmentation. For instance, the loss of the bromine atom or a methyl radical from the methoxy group are plausible fragmentation steps.
Expected Mass Spectrometry Fragmentation Data:
| m/z (expected) | Proposed Fragment |
| 273/275 | [M]⁺ (Molecular ion) |
| 258/260 | [M - CH₃]⁺ |
| 245/247 | [M - CO]⁺ |
| 229/231 | [M - CO₂]⁺ |
| 194 | [M - Br]⁺ |
| 163 | [M - Br - OCH₃]⁺ |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. scifiniti.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactone ring, typically found in the region of 1750-1770 cm⁻¹. Other significant absorptions would include C-O stretching vibrations for the ether and ester groups, C-H stretching vibrations for the aromatic and methoxy protons, and aromatic C=C stretching bands. The C-Br stretching vibration would be observed in the fingerprint region at lower wavenumbers. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch would also be visible, although potentially weaker than in the IR spectrum.
Expected Vibrational Spectroscopy Data:
| Functional Group | Expected Wavenumber (cm⁻¹, IR) | Expected Wavenumber (cm⁻¹, Raman) |
| C=O (lactone) | ~1760 (strong) | ~1760 (medium) |
| C-O (ether/ester) | ~1250-1050 (strong) | ~1250-1050 (weak) |
| Aromatic C=C | ~1600, ~1475 (medium) | ~1600, ~1475 (strong) |
| Aromatic C-H stretch | ~3100-3000 (weak) | ~3100-3000 (medium) |
| Aliphatic C-H stretch | ~2950-2850 (medium) | ~2950-2850 (medium) |
| C-Br stretch | ~600-500 (medium) | ~600-500 (strong) |
Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis in Research
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the purity assessment of non-volatile organic compounds. For this compound, a reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. Detection is typically achieved using a UV detector, monitoring at a wavelength where the compound exhibits strong absorbance. The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would provide a measure of its purity.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful tool for separation and identification. While phthalides can be analyzed by GC, their thermal stability would need to be considered. In GC-MS, the sample is vaporized and separated on a capillary column, with the eluting components being directly introduced into a mass spectrometer for detection and identification. researchgate.net This technique would provide both the retention time from the GC and the mass spectrum of the compound, allowing for highly confident identification and purity assessment.
Typical Chromatographic Conditions for Analysis:
| Technique | Column | Mobile Phase/Carrier Gas | Detection | Expected Outcome |
| HPLC | Reversed-phase C18 | Acetonitrile/Water gradient | UV-Vis (e.g., 254 nm) | Single major peak with a characteristic retention time, allowing for purity calculation. |
| GC-MS | Capillary (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) | A single peak at a specific retention time with a mass spectrum matching the expected fragmentation pattern. |
Computational Chemistry and Theoretical Studies of 3 Bromo 5,6 Dimethoxy Phthalide
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can predict various molecular attributes, providing insights into the molecule's reactivity, stability, and spectroscopic characteristics. For 3-Bromo-5,6-dimethoxy-phthalide, DFT calculations would be instrumental in understanding the influence of the bromo and dimethoxy substituents on the phthalide (B148349) core.
HOMO-LUMO Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxy-substituted benzene (B151609) ring, which acts as the primary electron-donating group. The LUMO, on the other hand, would likely be distributed over the electron-withdrawing lactone ring and the bromine atom. The presence of electron-donating methoxy (B1213986) groups would raise the HOMO energy, while the electron-withdrawing bromine atom and the carbonyl group of the lactone would lower the LUMO energy. This combined effect is anticipated to result in a relatively small HOMO-LUMO gap, suggesting that this compound could be a chemically reactive species.
Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound
| Molecular Orbital | Predicted Location of Highest Electron Density | Expected Energy Level Influence |
| HOMO | Dimethoxy-substituted benzene ring | Raised by electron-donating methoxy groups |
| LUMO | Lactone ring and bromine atom | Lowered by electron-withdrawing carbonyl and bromo groups |
| HOMO-LUMO Gap | - | Relatively small, indicating potential for reactivity |
Electrostatic Potential (ESP) Mapping
An Electrostatic Potential (ESP) map is a visual representation of the charge distribution within a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an ESP map, regions of negative potential (typically colored in shades of red) indicate an excess of electrons, while regions of positive potential (colored in shades of blue) signify a deficiency of electrons.
For this compound, the ESP map is predicted to show a significant negative potential around the oxygen atoms of the methoxy groups and the carbonyl group of the lactone, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the benzene ring and the area around the bromine atom are expected to exhibit a positive potential, indicating them as potential sites for nucleophilic attack. The bromine atom, being highly electronegative, will polarize the C-Br bond, contributing to the positive potential on the adjacent carbon atom.
Molecular Docking Simulations for Ligand-Target Interactions (In Vitro Models)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. Phthalide and phthalimide (B116566) derivatives have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes. nih.govnih.govresearchgate.net
While no specific molecular docking studies have been reported for this compound, we can infer its potential based on the behavior of analogous structures. The presence of hydrogen bond acceptors (the oxygen atoms of the lactone and methoxy groups) and a halogen atom capable of forming halogen bonds suggests that this compound could effectively interact with the active sites of various enzymes. Docking simulations would be crucial to identify potential biological targets and to elucidate the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that would stabilize the ligand-protein complex. Such studies on related phthalide derivatives have identified potential interactions with enzymes like topoisomerase and VEGFR-2. researchgate.net
Conformational Analysis and Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For a bicyclic molecule like this compound, the conformational flexibility is somewhat restricted compared to acyclic molecules. The phthalide core itself is a rigid bicyclic system. uci.edulibretexts.org
The primary sources of conformational flexibility in this compound would be the rotation of the two methoxy groups. Molecular dynamics (MD) simulations could provide insights into the preferred orientations of these groups and the energetic barriers to their rotation. These simulations would reveal the most stable conformers of the molecule in different environments (e.g., in vacuum or in a solvent). Understanding the conformational landscape is important as the biological activity of a molecule can be highly dependent on its three-dimensional shape.
Emerging Applications of 3 Bromo 5,6 Dimethoxy Phthalide in Chemical Science
Role as a Synthetic Intermediate for Complex Molecules
The phthalide (B148349) framework is a key structural motif found in numerous natural products, many of which exhibit significant biological activities. The C-3 position of the phthalide ring system is a common point of substitution and a crucial handle for the elaboration into more complex molecular architectures. Generally, 3-substituted phthalides serve as valuable intermediates in the total synthesis of a wide range of natural products. However, specific and detailed examples of the application of 3-Bromo-5,6-dimethoxy-phthalide as a direct precursor in the synthesis of complex molecules are not prominently featured in the current body of scientific literature. The presence of the bromo-substituent at the 3-position suggests its potential as a leaving group or as a site for cross-coupling reactions, which are common strategies in the assembly of intricate molecular structures. The dimethoxy substituents on the aromatic ring also influence the reactivity and electronic properties of the molecule, potentially making it a tailored starting material for specific synthetic targets.
Contributions to Novel Reagent and Catalyst Development
The development of novel reagents and catalysts is a cornerstone of innovation in chemical synthesis, enabling the discovery of new reactions and the more efficient construction of molecules. While various organic molecules serve as ligands for metal catalysts or as organocatalysts themselves, there is a lack of specific reports on the use of this compound in this capacity. The structural features of this compound, including the lactone, the aryl ether, and the benzylic bromide, could potentially be exploited in the design of new chemical entities with catalytic activity. For instance, the phthalide core could be modified to incorporate coordinating groups for metal binding, or the inherent reactivity of the molecule could be harnessed in organocatalytic transformations. However, at present, the exploration of this compound for these purposes has not been a significant focus of published research.
Exploration in Chemical Biology Tools (e.g., Probes for Protein Modification)
Chemical biology relies on the use of small molecules to study and manipulate biological systems. Chemical probes, in particular, are essential tools for interrogating protein function and are often equipped with reactive groups for covalent modification of target proteins. The electrophilic nature of the carbon-bromine bond at the 3-position of the phthalide ring suggests that this compound could potentially act as a covalent modifier of nucleophilic residues in proteins, such as cysteine. However, there is no direct evidence in the scientific literature of this compound being developed or utilized as a chemical probe for protein modification or for other applications in chemical biology, such as fluorescent labeling or as a component of bioorthogonal reaction systems. The development of such tools requires a deep understanding of the reactivity and selectivity of the probe, as well as its stability in biological environments, and it appears that this compound has not yet been investigated in this context.
Future Research Directions for 3 Bromo 5,6 Dimethoxy Phthalide
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance safety. Future research on 3-Bromo-5,6-dimethoxy-phthalide should prioritize the development of eco-friendly synthetic routes.
Current synthetic approaches often rely on traditional methods that may involve hazardous reagents and solvents. A forward-looking approach would explore methodologies such as:
Water-Based Synthesis: Utilizing water as a solvent offers significant environmental benefits. Research into aqueous-based reactions for the synthesis of phthalide (B148349) derivatives, potentially leveraging the dual hydrogen-bonding and phase-separation properties of water, could lead to cleaner and more sustainable processes. acs.org
Supercritical Fluids: Supercritical carbon dioxide (scCO2) presents a green alternative to conventional organic solvents. Investigating the synthesis of phthalide structures in scCO2 could result in procedures that are not only environmentally benign but also offer advantages in terms of product isolation and purity. researchgate.net
Metal-Free Catalysis: The use of heavy metal catalysts can lead to concerns about toxicity and environmental contamination. Future synthetic strategies should focus on metal-free catalytic systems, such as organocatalysis, which are often more cost-effective, less toxic, and less sensitive to air and moisture. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields, often with reduced energy consumption compared to conventional heating. Exploring microwave-promoted carbonylation-lactonization reactions could offer a rapid and efficient pathway to phthalide derivatives. researchgate.net
A comparative overview of potential green synthetic approaches is presented in Table 1.
Table 1: Comparison of Potential Green Synthetic Methodologies for Phthalides
| Methodology | Advantages | Potential Challenges |
|---|---|---|
| Water-Based Synthesis | Environmentally benign, low cost, non-flammable. | Poor solubility of some organic substrates. |
| Supercritical CO2 | Non-toxic, non-flammable, easily removable. | Requires high-pressure equipment. |
| Metal-Free Catalysis | Reduced toxicity, lower cost, readily available. | May require higher catalyst loading or longer reaction times. |
Exploration of Novel Derivatization Pathways and Chemical Transformations
The functional groups present in this compound, namely the bromo substituent and the lactone ring, offer numerous possibilities for derivatization and further chemical transformations. Future research should systematically explore these pathways to generate a library of novel compounds with diverse properties.
Key areas for exploration include:
Cross-Coupling Reactions: The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would enable the introduction of a wide array of aryl, vinyl, and alkynyl groups at the 3-position, leading to a diverse set of derivatives.
Nucleophilic Substitution: The bromo group can also be displaced by various nucleophiles, allowing for the introduction of different functional groups, including amines, thiols, and alkoxides.
Ring-Opening Reactions: The phthalide lactone ring can be opened under various conditions to yield substituted benzoic acid derivatives. For instance, reaction with amines could lead to the formation of amides. organic-chemistry.org
Modifications of the Methoxy (B1213986) Groups: Demethylation of the methoxy groups to the corresponding dihydroxy derivative could provide a precursor for further functionalization, such as etherification or esterification, to modulate the compound's properties.
A summary of potential derivatization strategies is provided in Table 2.
Table 2: Potential Derivatization Pathways for this compound
| Reaction Type | Reagents and Conditions | Potential Products |
|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 3-Aryl-5,6-dimethoxy-phthalides |
| Heck Coupling | Alkene, Pd catalyst, base | 3-Vinyl-5,6-dimethoxy-phthalides |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 3-Alkynyl-5,6-dimethoxy-phthalides |
| Nucleophilic Substitution | Amines, thiols, alkoxides | 3-Amino/Thio/Alkoxy-5,6-dimethoxy-phthalides |
Advanced Mechanistic Elucidation in Complex In Vitro Systems
A thorough understanding of the reaction mechanisms of this compound and its derivatives is crucial for optimizing their synthesis and predicting their behavior in various systems. While direct mechanistic studies on this specific compound are lacking, research on related phthalaldehydes provides a framework for future investigations. osti.govescholarship.org
Future research should focus on:
Kinetic Studies: Detailed kinetic analysis of the formation and reactions of this compound under various conditions (e.g., pH, temperature, solvent) can provide valuable insights into the reaction pathways. osti.govescholarship.org
Spectroscopic and Computational Analysis: The use of advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, coupled with computational modeling (e.g., Density Functional Theory - DFT), can help to identify and characterize reaction intermediates and transition states. rsc.org
Isotope Labeling Studies: Employing isotopically labeled starting materials can be a powerful tool to trace the fate of specific atoms throughout a reaction, thereby elucidating the underlying mechanism.
Understanding these mechanisms is not only of fundamental chemical interest but is also essential for controlling the outcome of chemical transformations and for designing more efficient synthetic routes.
Integration of Artificial Intelligence and Machine Learning in Phthalide Research
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. miami.edu These powerful computational tools can be leveraged to accelerate the discovery and development of novel phthalide derivatives.
Future research in this area could involve:
Predictive Modeling: Developing ML models to predict the properties and activities of virtual derivatives of this compound. This can help to prioritize the synthesis of compounds with desired characteristics.
Reaction Optimization: Utilizing AI algorithms to optimize reaction conditions for the synthesis of phthalides, leading to improved yields and selectivity.
De Novo Design: Employing generative AI models to design novel phthalide structures with specific target properties.
Data Mining and Analysis: Using ML techniques to analyze large datasets from high-throughput screening to identify structure-activity relationships (SAR) for phthalide compounds. nih.govnih.govresearchgate.net
The integration of AI and ML has the potential to significantly reduce the time and cost associated with traditional research and development, paving the way for the rapid discovery of new and valuable phthalide-based molecules. acs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Bromo-5,6-dimethoxy-phthalide, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves bromination of a phthalide precursor under controlled conditions. For example, N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) with catalytic AIBN initiates radical bromination at specific positions . Reaction temperature, stoichiometry, and solvent polarity critically affect regioselectivity. In related indenoisoquinoline derivatives (e.g., compound 93), bromination at the 3-position was achieved using bromine in acetic acid, yielding orange solids with melting points 160–162°C. Structural confirmation relied on IR (C=O stretches at 1700–1750 cm⁻¹), ¹H NMR (aromatic protons at δ 7.2–8.1 ppm), and mass spectrometry (M⁺ peaks at m/z 400–450) .
Q. How are spectroscopic techniques employed to validate the structure of this compound?
- Methodology :
- ¹H NMR : Distinctive aromatic splitting patterns (e.g., para-substituted methoxy groups at δ 3.8–4.0 ppm) and coupling constants (J = 8–10 Hz) confirm substitution patterns.
- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups are key markers .
- Mass Spectrometry : High-resolution EI-MS provides exact mass matches (e.g., m/z 516.1356 for C₂₃H₃₃O₈Br) to confirm molecular formula .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Methodology : Column chromatography using silica gel with gradient elution (e.g., 2–5% MeOH in DCM) effectively separates brominated products. For crystalline derivatives (e.g., compound 94), recrystallization from acetone-methanol yields high-purity solids (>95% by HPLC) .
Advanced Research Questions
Q. How can isotopic labeling (e.g., ³H, ¹³C) elucidate the metabolic or degradation pathways of this compound?
- Methodology : Tritium labeling via debromination with Zn in tritiated acetic acid introduces ³H at the 4-position (analogous to methyl 3-keto-4α-³H-5β-cholanoate in steroid studies). Subsequent LC-MS/MS analysis tracks isotopic distribution in metabolites or degradation products .
Q. What mechanistic insights explain contradictions in bromination regioselectivity across similar phthalide derivatives?
- Methodology : Computational DFT studies (e.g., using Gaussian) model electron density and radical stability at bromination sites. Experimental validation via competitive bromination of substituted analogs (e.g., 5- vs. 6-methoxy groups) identifies steric and electronic drivers. For example, electron-donating methoxy groups at C5/C6 direct bromine to the less hindered C3 position .
Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) impact the biological activity of this compound analogs?
- Methodology :
- Synthesis : Replace methoxy with hydroxy groups via demethylation (e.g., BBr₃ in DCM at −78°C).
- Assays : Compare cytotoxicity (e.g., IC₅₀ in cancer cell lines) and receptor binding (e.g., retinoid-X-receptor affinity via SPR). Compound 94 (3-Bromo-5,6-dihydro-6(3-hydroxypropyl)-indenoquinoline) showed altered activity vs. methoxy analogs, highlighting hydrogen bonding’s role .
Q. What strategies resolve contradictions in reported melting points or spectral data for this compound derivatives?
- Methodology :
- Reproducibility Checks : Standardize drying conditions (e.g., vacuum desiccation vs. ambient).
- Polymorphism Screening : Use DSC to detect multiple crystalline forms. For example, compound 95 exhibited a lower mp (97–100°C) due to a less stable polymorph vs. compound 93 (160–162°C) .
Safety and Handling
Q. What safety protocols mitigate risks when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles, and lab coats (H315/H319/H335 hazards) .
- Ventilation : Use fume hoods to avoid inhalation (H333).
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
